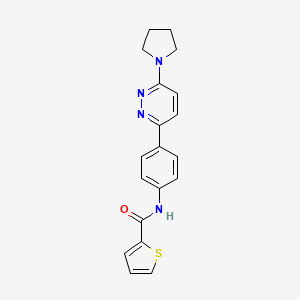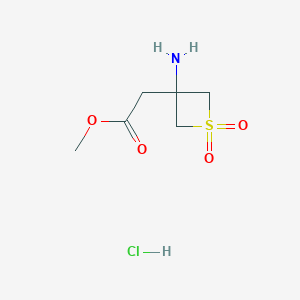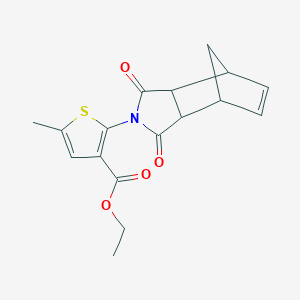
N-(2-methoxy-2-phenylbutyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxy-2-phenylbutyl)acetamide, also known as Fasoracetam, is a cognitive enhancer that belongs to the racetam family of nootropics. It was first synthesized in 1998 by the Japanese pharmaceutical company, Nippon Shinyaku. Fasoracetam has been found to have potential therapeutic applications in the treatment of cognitive disorders such as Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and anxiety.
Mechanism of Action
The exact mechanism of action of N-(2-methoxy-2-phenylbutyl)acetamide is not fully understood. However, it is believed to work by increasing the activity of the glutamate receptors in the brain. Glutamate is an important neurotransmitter that is involved in learning and memory processes. N-(2-methoxy-2-phenylbutyl)acetamide has also been found to increase the levels of GABA-B receptors in the brain, which may contribute to its anxiolytic effects.
Biochemical and Physiological Effects
N-(2-methoxy-2-phenylbutyl)acetamide has been found to have a number of biochemical and physiological effects. It has been shown to increase the release of acetylcholine in the brain, which is an important neurotransmitter involved in memory and learning. N-(2-methoxy-2-phenylbutyl)acetamide has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-methoxy-2-phenylbutyl)acetamide in lab experiments is that it has been extensively studied and has been found to be safe and well-tolerated. However, one limitation is that its exact mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
Future Directions
There are a number of future directions for research on N-(2-methoxy-2-phenylbutyl)acetamide. One area of interest is its potential therapeutic applications in the treatment of cognitive disorders such as Alzheimer's disease and ADHD. Another area of interest is its anxiolytic effects, which may have potential applications in the treatment of anxiety disorders. Additionally, further research is needed to fully understand the mechanism of action of N-(2-methoxy-2-phenylbutyl)acetamide and its effects on neurotransmitter systems in the brain.
Synthesis Methods
N-(2-methoxy-2-phenylbutyl)acetamide can be synthesized using a multistep process starting from 2-phenylbutyronitrile. The first step involves the reduction of 2-phenylbutyronitrile to 2-phenylbutyraldehyde using lithium aluminum hydride. The aldehyde is then reacted with methyl magnesium bromide to form the corresponding alcohol, which is then oxidized to the carboxylic acid. The carboxylic acid is then reacted with acetic anhydride to form N-(2-methoxy-2-phenylbutyl)acetamide.
Scientific Research Applications
N-(2-methoxy-2-phenylbutyl)acetamide has been extensively studied for its cognitive-enhancing properties. In animal studies, it has been found to improve memory and learning ability. In a study conducted on rats, N-(2-methoxy-2-phenylbutyl)acetamide was found to improve spatial learning and memory retention. Another study conducted on mice found that N-(2-methoxy-2-phenylbutyl)acetamide improved cognitive function in a dose-dependent manner.
properties
IUPAC Name |
N-(2-methoxy-2-phenylbutyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-4-13(16-3,10-14-11(2)15)12-8-6-5-7-9-12/h5-9H,4,10H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJSGVGWKQPNAKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC(=O)C)(C1=CC=CC=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-2-phenylbutyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(5E)-5-[(2-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-sulfamoylphenyl)propanamide](/img/structure/B2931996.png)
![3,3-Dimethyl-4-[1-[(3-propan-2-yl-1,2,4-thiadiazol-5-yl)methyl]piperidin-4-yl]azetidin-2-one](/img/structure/B2931998.png)
![1-(3,5-difluorophenyl)-3-{1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}urea](/img/structure/B2931999.png)
![5-(Methylsulfamoyl)-2-[2-(trifluoromethoxy)phenyl]benzoic acid](/img/structure/B2932000.png)

![6-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B2932005.png)
![2-Ethyl-5-((4-fluorophenyl)(4-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2932006.png)
![Benzo[d][1,3]dioxol-5-yl(7-phenyl-1,4-thiazepan-4-yl)methanone](/img/structure/B2932008.png)

